REACTION_CXSMILES
|
Cl.[CH:2]([C:5]1[N:10]=[C:9]([C:11]#N)[CH:8]=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[OH-:13].[Na+].C[OH:16]>>[CH:2]([C:5]1[N:10]=[C:9]([C:11]([OH:16])=[O:13])[CH:8]=[CH:7][CH:6]=1)([CH3:4])[CH3:3] |f:2.3|
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=CC(=N1)C#N
|
Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred at RT overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 17 h
|
Duration
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17 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
EXTRACTION
|
Details
|
The aqeuous mixture was extracted with chloroform (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=CC(=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |